molecular formula C23H19FO4 B11605503 10-(3-fluoro-4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(3-fluoro-4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No. B11605503
M. Wt: 378.4 g/mol
InChI Key: YGNTWLGKFMUUNV-UHFFFAOYSA-N
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Description

10-(3-fluoro-4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique structure that includes a fluorine atom, a methoxy group, and a benzo-furo-chromen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-fluoro-4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of 7-hydroxy-4-(4-methoxyphenyl)coumarins as starting materials . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

10-(3-fluoro-4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(3-fluoro-4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups may play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom and the specific arrangement of functional groups make 10-(3-fluoro-4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one unique

properties

Molecular Formula

C23H19FO4

Molecular Weight

378.4 g/mol

IUPAC Name

10-(3-fluoro-4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H19FO4/c1-12-21-17(18(11-27-21)13-7-8-20(26-2)19(24)9-13)10-16-14-5-3-4-6-15(14)23(25)28-22(12)16/h7-11H,3-6H2,1-2H3

InChI Key

YGNTWLGKFMUUNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC(=C(C=C5)OC)F

Origin of Product

United States

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